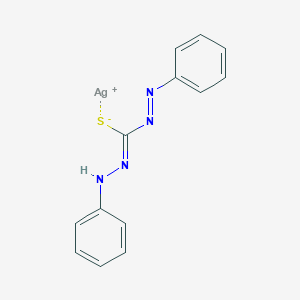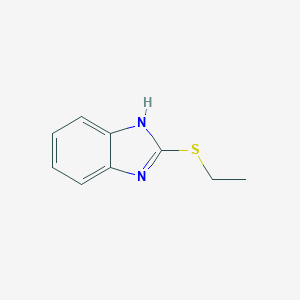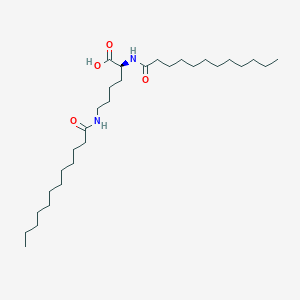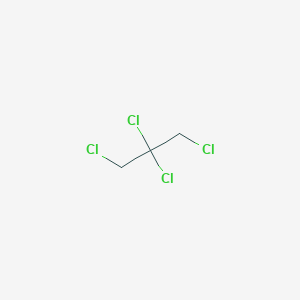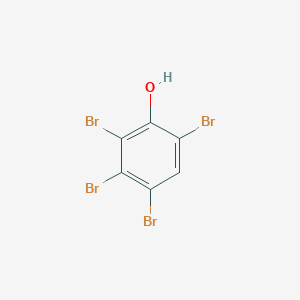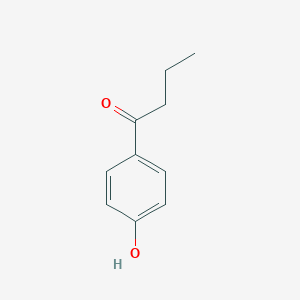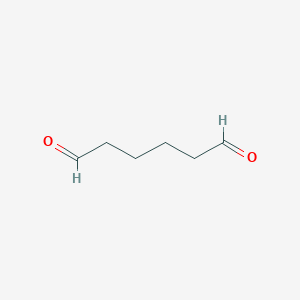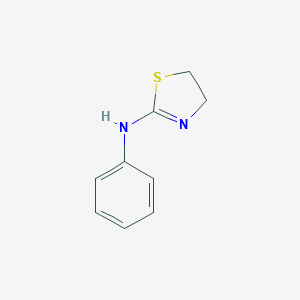
N-苯基-4,5-二氢-1,3-噻唑-2-胺
描述
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine, often involves cyclization reactions and the use of catalysts like manganese(II) nitrate. These processes result in the formation of thiazole rings through the loss of water or hydrogen sulfide from precursor compounds, such as thiosemicarbazides or thiohydrazides (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These studies show that these compounds often crystallize in the monoclinic system and are stabilized by intramolecular and intermolecular hydrogen bonding. Density functional theory (DFT) calculations are used to optimize the geometry and analyze the electronic structure, confirming the stability of these molecules (Dani et al., 2013).
Chemical Reactions and Properties
N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine derivatives undergo various chemical reactions, including cycloadditions, substitutions, and oxidative transformations. These reactions often lead to the formation of new heterocyclic structures and functionalized compounds, which can be further utilized in various chemical syntheses (Pekcan & Heimgartner, 1988).
Physical Properties Analysis
The physical properties of thiazole derivatives, including N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine, are influenced by their molecular structure. Factors such as crystallinity, molecular symmetry, and intermolecular interactions significantly affect their melting points, solubility, and crystalline forms. These properties are crucial for the application of these compounds in material science and pharmaceutical formulations (Yavari, Zahedi, & Baoosi, 2016).
Chemical Properties Analysis
The chemical properties of N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine derivatives are characterized by their reactivity towards various chemical agents. The presence of functional groups such as the thiazole ring, amine, and phenyl groups contribute to their reactivity in nucleophilic substitutions, electrophilic additions, and other chemical transformations. These properties are essential for the development of new pharmaceuticals, agrochemicals, and materials (Yavari, Zahedi, & Baoosi, 2016).
科学研究应用
Pharmacology
“N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine” is incorporated into azo dye derivatives, which have shown significant interest in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . The azo dyes dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine (103) and 4-(benzothiazol-2-ylazo)-3-phenyl-2 H-isoxazol-5-one (104) exhibited significant anti-inflammation activity against MMP-2 and MMP-9 .
Antimicrobial and Antifungal Activities
Thiazole derivatives, including “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine”, have shown diverse biological activities . They have been used as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Inhibition of PDGFR, FGFR, and VEGFR
“N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine” inhibits PDGFR, FGFR, and VEGFR, which promote fibroblast proliferation, migration, and transformation . This is the basis for its usage in Idiopathic Pulmonary Fibrosis (IPF) .
Antibacterial Activity
The synthesized compounds of “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine” show potential antibacterial activity .
Antioxidant Activity
Thiazole derivatives, including “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activities
Thiazole derivatives have also been reported to have analgesic and anti-inflammatory activities . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.
Antiviral Activity
Indole derivatives, which can include “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine”, have shown antiviral activity . They could potentially be used in the development of new antiviral drugs.
Anticancer Activity
Some derivatives of 1, 3-diazole, which can include “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine”, have shown anticancer activity . They could potentially be used in the development of new anticancer drugs.
Antifungal Activity
The antifungal medication abafungin is used to suppress skin infections caused by various fungi . “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine” could potentially be used in similar applications.
Antidiabetic Activity
Thiazole derivatives, including “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine”, have been found to have antidiabetic properties . This makes them potentially useful in the treatment of diabetes.
Anti-Alzheimer Activity
Thiazole derivatives have also been reported to have anti-Alzheimer activities . This makes them potentially useful in the treatment of Alzheimer’s disease.
Antihypertensive Activity
Thiazole derivatives have been found to act as antihypertensives . Antihypertensives are medications that lower blood pressure.
Antioxidant Activity
Thiazole derivatives, including “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Hepatoprotective Activity
Thiazole derivatives have also been reported to have hepatoprotective activities . This makes them potentially useful in the protection of the liver.
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
N-phenyl-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-5H,6-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRDYOXKIWFNPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143564 | |
| Record name | 2-Thiazoline, 2-anilino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine | |
CAS RN |
1009-70-7 | |
| Record name | 2-Thiazoline, 2-anilino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiazoline, 2-anilino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ANILINO-2-THIAZOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




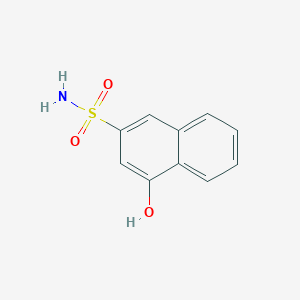



![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)
